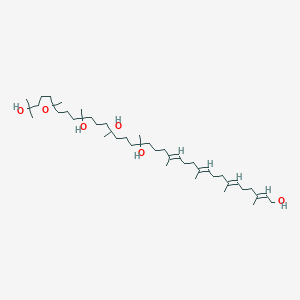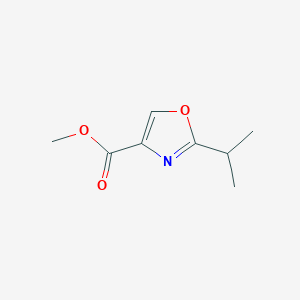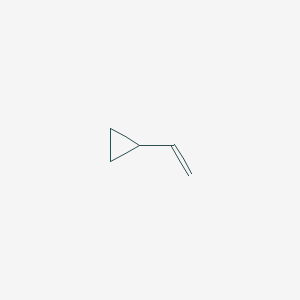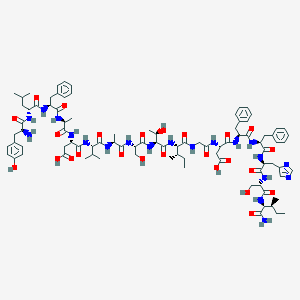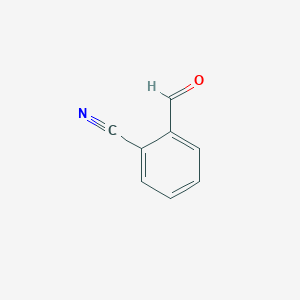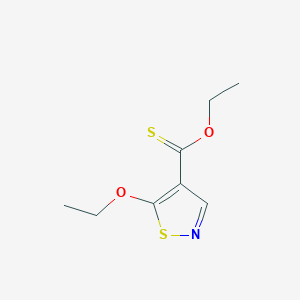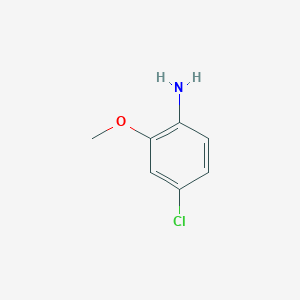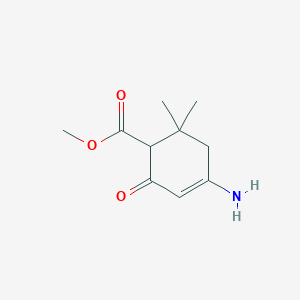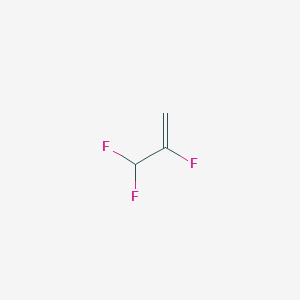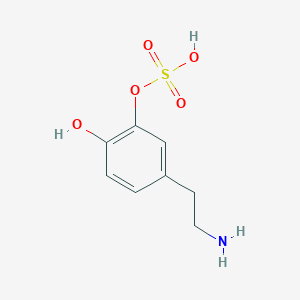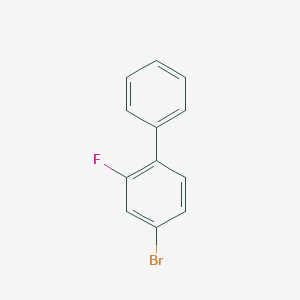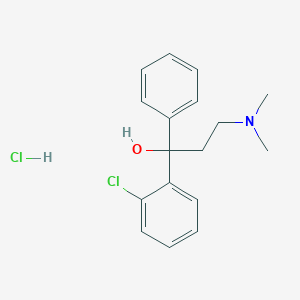
Psau-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Psau-1 is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a phenylselanyl group attached to the pyrimidine ring, which imparts unique chemical and biological properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Psau-1 typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrimidine derivatives and phenylselanyl reagents.
Reaction Conditions: The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile, along with catalysts such as palladium or copper complexes.
Reaction Steps: The key steps in the synthesis include nucleophilic substitution, oxidation, and cyclization reactions to form the desired pyrimidine ring structure with the phenylselanyl group attached.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as microwave-assisted synthesis or flow chemistry.
化学反应分析
Types of Reactions
Psau-1 undergoes various types of chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide derivatives.
Reduction: Reduction reactions can convert the phenylselanyl group to selenol or selenide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylselanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like thiols, amines, or halides are employed under mild to moderate conditions.
Major Products
The major products formed from these reactions include selenoxide, selenol, and various substituted pyrimidine derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
Psau-1 has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound has shown potential as an antioxidant and enzyme inhibitor, making it useful in biochemical studies.
Medicine: Research has indicated its potential as an anticancer and antiviral agent, with studies focusing on its mechanism of action and therapeutic efficacy.
Industry: It is utilized in the development of novel materials and as a catalyst in certain industrial processes.
作用机制
The mechanism of action of Psau-1 involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and proteins involved in oxidative stress and cellular signaling pathways.
Pathways Involved: It modulates pathways related to apoptosis, cell proliferation, and immune response, contributing to its potential therapeutic effects.
相似化合物的比较
Similar Compounds
1-((2-Hydroxyethoxy)methyl)-5-(phenylthio)pyrimidine-2,4(1H,3H)-dione: Similar structure but with a phenylthio group instead of phenylselanyl.
1-((2-Hydroxyethoxy)methyl)-5-(phenylsulfonyl)pyrimidine-2,4(1H,3H)-dione: Contains a phenylsulfonyl group, differing in its oxidation state and reactivity.
Uniqueness
Psau-1 is unique due to the presence of the phenylselanyl group, which imparts distinct chemical and biological properties. This group enhances its antioxidant activity and potential therapeutic applications compared to similar compounds with different substituents.
属性
CAS 编号 |
153081-01-7 |
|---|---|
分子式 |
C13H14N2O4Se |
分子量 |
341.2 g/mol |
IUPAC 名称 |
1-(2-hydroxyethoxymethyl)-5-phenylselanylpyrimidine-2,4-dione |
InChI |
InChI=1S/C13H14N2O4Se/c16-6-7-19-9-15-8-11(12(17)14-13(15)18)20-10-4-2-1-3-5-10/h1-5,8,16H,6-7,9H2,(H,14,17,18) |
InChI 键 |
KFSPSGWABMNFIY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)[Se]C2=CN(C(=O)NC2=O)COCCO |
规范 SMILES |
C1=CC=C(C=C1)[Se]C2=CN(C(=O)NC2=O)COCCO |
Key on ui other cas no. |
153081-01-7 |
同义词 |
1-((2-hydroxyethoxy)methyl)-5-(phenylselenenyl)uracil PSAU-1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


